1,3-Cyclohexanedicarboxylic acid

Catalog No.
S580631
CAS No.
3971-31-1
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Cyclohexanedicarboxylic acid

CAS Number

3971-31-1

Product Name

1,3-Cyclohexanedicarboxylic acid

IUPAC Name

cyclohexane-1,3-dicarboxylic acid

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)

InChI Key

XBZSBBLNHFMTEB-UHFFFAOYSA-N

SMILES

C1CC(CC(C1)C(=O)O)C(=O)O

Synonyms

1,2-cyclohexanedicarboxylic acid, cyclohexane-1,2-dicarboxylic acid, cyclohexane-1,3-dicarboxylic acid

Canonical SMILES

C1CC(CC(C1)C(=O)O)C(=O)O

,3-CDCA has various applications in scientific research, including:

  • Organic synthesis: 1,3-CDCA serves as a versatile building block for the synthesis of complex organic molecules. Its carboxylic acid groups can undergo various reactions like esterification, amidation, and decarboxylation, allowing researchers to create diverse functional groups and tailor molecule properties [].
  • Polymer chemistry: 1,3-CDCA is a valuable precursor for the synthesis of polyesters and polyamides. These polymers possess unique properties like biodegradability, thermal stability, and mechanical strength, making them relevant in various fields such as drug delivery, materials science, and environmental remediation [, ].
  • Medicinal chemistry: Researchers explore 1,3-CDCA's potential in developing new therapeutic agents. Studies suggest its derivatives exhibit interesting biological activities, including anti-inflammatory, antimicrobial, and anticancer properties [, ].
  • Coordination chemistry: 1,3-CDCA can act as a chelating agent, forming complexes with metal ions. These complexes find applications in various fields, including catalysis, materials science, and medicine [].

Molecular Structure Analysis

1,3-CDCA possesses a cyclic structure with six carbon atoms (cyclohexane) and two carboxylic acid groups (COOH) attached at the first and third carbon positions. The key feature of this molecule is the presence of two isomers: cis-1,3-CDCA and trans-1,3-CDCA. These isomers differ in the spatial arrangement of the carboxylic acid groups relative to the cyclohexane ring. In cis-isomer, the COOH groups are on the same side of the ring, while in the trans-isomer, they are on opposite sides [].


Chemical Reactions Analysis

Synthesis:

1,3-CDCA can be synthesized through various methods, including the oxidation of cyclohexane with nitric acid or potassium permanganate.

Balanced Chemical Equation for Oxidation with Nitric Acid:

C₆H₁₂ + 6HNO₃ → C₈H₁₂O₄ + 4NO₂ + 2H₂O

Decomposition

When heated to high temperatures, 1,3-CDCA can decompose into carbon dioxide, water, and other organic products. The exact decomposition pathway depends on the reaction conditions [].

Other Reactions

1,3-CDCA can undergo various reactions typical of carboxylic acids, such as esterification and amidation, forming useful derivatives [].


Physical And Chemical Properties Analysis

  • Melting Point: 132-141 °C (mixture of cis and trans isomers) []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in methanol, slightly soluble in water []
  • Appearance: White to almost white powder or crystals []
  • pKa (predicted): 4.32 ± 0.13 []

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

3971-31-1

General Manufacturing Information

1,3-Cyclohexanedicarboxylic acid: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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